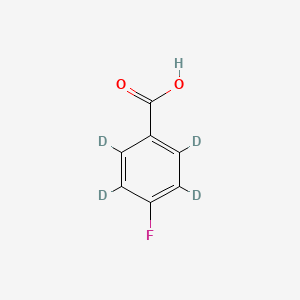![molecular formula C27H18F5N3O5S B12396369 N-(5-Fluoro-6-(4-fluoro-3-(2-(3-(trifluoromethoxy)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)-3-oxocyclobutane-1-carboxamide](/img/structure/B12396369.png)
N-(5-Fluoro-6-(4-fluoro-3-(2-(3-(trifluoromethoxy)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)-3-oxocyclobutane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SZM679 is a potent, orally active, and selective inhibitor of receptor-interacting protein kinase 1 (RIPK1). It has a dissociation constant (Kd) of 8.6 nM for RIPK1 and greater than 5000 nM for receptor-interacting protein kinase 3 (RIPK3) . This compound is known for its ability to reverse tumor necrosis factor-induced systemic inflammatory response and reduce tau hyperphosphorylation, neuroinflammation, and RIPK1 phosphorylation levels in the hippocampus and cortex . SZM679 is primarily used in research related to Alzheimer’s disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SZM679 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of advanced organic synthesis techniques and reagents to achieve the desired selectivity and potency .
Industrial Production Methods
Industrial production of SZM679 is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, purification steps, and quality control measures to meet the required standards for research applications .
化学反应分析
Types of Reactions
SZM679 undergoes various chemical reactions, including:
Oxidation: SZM679 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in SZM679.
Substitution: SZM679 can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield alcohols or amines .
科学研究应用
SZM679 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of RIPK1 and its effects on various biochemical pathways.
Biology: Employed in cell-based assays to investigate the role of RIPK1 in cell death and inflammation.
Industry: Applied in the development of new drugs targeting RIPK1 and related pathways.
作用机制
SZM679 exerts its effects by selectively inhibiting RIPK1. This inhibition prevents the phosphorylation of RIPK1, which in turn blocks the downstream phosphorylation of RIPK3 and mixed lineage kinase domain-like protein (MLKL). By inhibiting these key steps in the necroptosis pathway, SZM679 effectively reduces cell death and inflammation . The molecular targets and pathways involved include the tumor necrosis factor receptor (TNFR) signaling pathway and the necrosome complex .
相似化合物的比较
Similar Compounds
Necrostatin-1: A specific RIPK1 inhibitor known for its ability to inhibit necroptosis.
Necrostatin-34: Another RIPK1 kinase inhibitor that stabilizes RIPK1 in an inactive conformation.
Oditrasertib: A potent RIPK1 inhibitor used in the study of immune and neurological disorders.
Uniqueness of SZM679
SZM679 stands out due to its high selectivity for RIPK1 over RIPK3, making it a valuable tool for studying RIPK1-specific pathways. Its oral bioavailability and ability to cross the blood-brain barrier further enhance its utility in research related to neurodegenerative diseases.
属性
分子式 |
C27H18F5N3O5S |
|---|---|
分子量 |
591.5 g/mol |
IUPAC 名称 |
N-[5-fluoro-6-[4-fluoro-3-[[2-[3-(trifluoromethoxy)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]-3-oxocyclobutane-1-carboxamide |
InChI |
InChI=1S/C27H18F5N3O5S/c28-18-5-4-16(10-20(18)33-24(37)7-13-2-1-3-17(6-13)40-27(30,31)32)39-22-12-23-21(11-19(22)29)34-26(41-23)35-25(38)14-8-15(36)9-14/h1-6,10-12,14H,7-9H2,(H,33,37)(H,34,35,38) |
InChI 键 |
OFQHMPFSITXRSS-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1=O)C(=O)NC2=NC3=CC(=C(C=C3S2)OC4=CC(=C(C=C4)F)NC(=O)CC5=CC(=CC=C5)OC(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



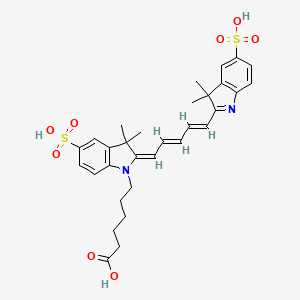
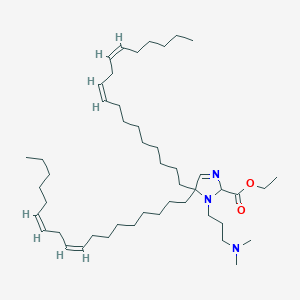
![[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid](/img/structure/B12396293.png)


![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12396310.png)
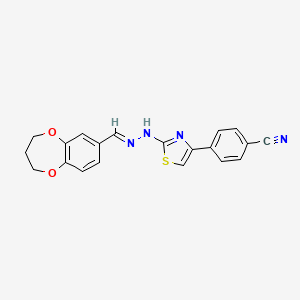
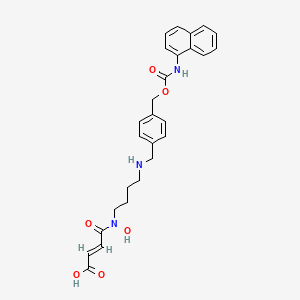
![methyl (1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B12396338.png)
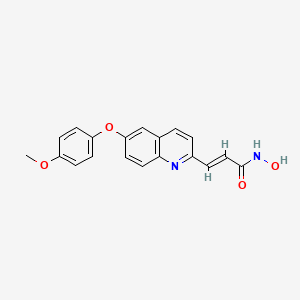

![(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12396360.png)
